Desmethylmedazepam

描述

准备方法

Synthetic Routes and Reaction Conditions: Desmethylmedazepam can be synthesized through the N-demethylation of diazepam. This process involves the removal of a methyl group from diazepam, resulting in the formation of this compound . The reaction typically requires the use of a strong base, such as sodium hydroxide, and is carried out under reflux conditions.

Industrial Production Methods: In industrial settings, this compound is produced through the same N-demethylation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .

化学反应分析

Types of Reactions: Desmethylmedazepam undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form oxazepam, another active benzodiazepine metabolite.

Reduction: Reduction reactions can convert this compound back to diazepam under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic medium.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products:

科学研究应用

Chemistry

Desmethylmedazepam serves as a reference standard in analytical chemistry. It is utilized for the quantification of benzodiazepines in biological samples, aiding in the development of methods for detecting and measuring these compounds in clinical settings.

Biology

Research has focused on this compound's effects on the central nervous system (CNS) . As an active metabolite of other benzodiazepines, it plays a role in studying the pharmacokinetics and pharmacodynamics of these drugs. Its influence on anxiety and sedation provides insights into the mechanisms underlying benzodiazepine action.

Medicine

This compound is investigated for its therapeutic potential in treating:

- Anxiety disorders

- Epilepsy

- Muscle spasms

Clinical studies have shown that its long half-life may contribute to sustained therapeutic effects, making it suitable for chronic conditions .

Industry

In pharmaceutical development, this compound is used to create new benzodiazepine derivatives with enhanced pharmacological profiles. Its unique properties allow researchers to explore modifications that could lead to improved efficacy and reduced side effects.

Withdrawal Symptoms in Long-term Users

A study documented a case involving a young man who had been taking diazepam for six years. Upon abrupt cessation, he exhibited severe withdrawal symptoms, which were monitored alongside plasma levels of diazepam and this compound. The findings highlighted the prolonged presence of this compound in circulation, emphasizing the need for careful management during detoxification .

Diazepam Detoxification

Another case involved a 37-year-old woman who had consumed high doses of diazepam daily for eight years. Following discontinuation, she experienced protracted withdrawal symptoms over an extended period. Serial blood tests indicated significant levels of this compound persisted long after stopping diazepam, illustrating the compound's long-lasting effects and implications for treatment protocols .

Comparative Analysis with Related Compounds

| Compound | Properties | Half-Life | Clinical Use |

|---|---|---|---|

| This compound | Active metabolite of diazepam | Long (up to 100 h) | Anxiety disorders, epilepsy |

| Diazepam | Parent compound; rapid onset | 20-50 hours | Anxiety, muscle relaxation |

| Oxazepam | Shorter half-life; faster elimination | 5-15 hours | Anxiety disorders |

| Temazepam | Used primarily as a hypnotic | 8-22 hours | Insomnia |

This table illustrates how this compound compares with other benzodiazepines regarding pharmacokinetics and clinical applications.

作用机制

Desmethylmedazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system . It binds to the benzodiazepine receptor site on the GABA-A receptor, increasing the frequency of chloride ion channel opening and leading to hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and produces the anxiolytic, sedative, and muscle relaxant effects .

相似化合物的比较

Diazepam: A parent compound of desmethylmedazepam with similar anxiolytic and sedative properties.

Oxazepam: An active metabolite of this compound with a shorter half-life and faster elimination.

Temazepam: Another benzodiazepine derivative with similar pharmacological effects but different metabolic pathways.

This compound’s unique pharmacokinetic profile and its role as an active metabolite of several benzodiazepines make it a valuable compound in both clinical and research settings.

生物活性

Desmethylmedazepam, also known as nordazepam, is a prominent metabolite of the benzodiazepine diazepam. It exhibits significant biological activity, particularly in the realms of anxiolytic and muscle relaxant effects. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by data tables and research findings.

Overview of this compound

This compound is synthesized through the N-dealkylation of diazepam and other benzodiazepines. It is classified as an anxiolytic agent and has been shown to contribute significantly to the therapeutic effects of its parent compound, diazepam. Its pharmacokinetic profile indicates that it can remain active in the system long after the parent drug has been eliminated.

Pharmacokinetics

The pharmacokinetics of this compound reveal its prolonged presence in plasma compared to diazepam. After administration, plasma levels of this compound can exceed those of diazepam within 48 hours, maintaining therapeutic concentrations for extended periods due to its slower metabolism .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 36-200 hours |

| Peak Plasma Concentration | 300-2,200 mg/L (varies by dosage) |

| Metabolism | Slowly metabolized to oxazepam |

| Duration of Action | Extended (up to several days post-administration) |

This compound exerts its effects primarily through modulation of the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system (CNS). This results in anxiolytic, sedative, and muscle relaxant properties. Its potency is often greater than that of diazepam itself, particularly in chronic dosing scenarios .

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety profile of this compound:

- Spasticity Management : A study demonstrated that both diazepam and this compound normalized increased phasic ankle reflexes in patients with spasticity due to multiple sclerosis or parkinsonian rigidity. Notably, this compound showed a longer-lasting effect compared to diazepam .

- Chronic Administration Effects : Research indicated that during chronic therapy with diazepam, plasma concentrations of this compound were significantly correlated with those of diazepam, suggesting a relevant role in sustained therapeutic effects and potential for accumulation over time .

Case Studies

- Case Study on Anxiolytic Effects : In a cohort study involving patients with anxiety disorders treated with diazepam, this compound was found to be present in higher concentrations than diazepam after several days. Patients reported sustained anxiolytic effects even after discontinuation of diazepam, attributed to the active metabolite's longer half-life .

- Sedative Effects Comparison : A comparative study on male rats assessed the duration of sedative effects between this compound and its parent drug. Results indicated that this compound provided a more prolonged sedative effect than diazepam, reinforcing its clinical utility in managing anxiety and sleep disorders .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for Desmethylmedazepam, and how can researchers optimize yield and purity?

- Methodological Answer : this compound is a metabolite of Diazepam, often synthesized via controlled hydrolysis. Acid hydrolysis of Diazepam under reflux conditions (e.g., 0.5–2 M HCl) yields this compound alongside glycine and benzophenone derivatives . To optimize synthesis, researchers should:

- Use high-performance liquid chromatography (HPLC) with UV detection to monitor reaction progress and purity .

- Employ column chromatography for purification, referencing solvent systems validated for benzodiazepine derivatives (e.g., ethyl acetate/hexane gradients) .

- Characterize intermediates via -NMR and mass spectrometry, ensuring spectral alignment with published data .

Q. What analytical methods are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Key steps include:

- Sample preparation via solid-phase extraction (SPE) to minimize matrix interference .

- Use of deuterated internal standards (e.g., Desmethylmediazepam-d5) to correct for recovery variations .

- Validation per FDA guidelines, including linearity (1–100 ng/mL), precision (<15% RSD), and accuracy (85–115%) .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s metabolic stability across in vitro models be reconciled?

- Methodological Answer : Discrepancies may arise from differences in enzyme sources (e.g., human vs. rat liver microsomes) or incubation conditions. To address this:

- Standardize experimental parameters (e.g., NADPH concentration, incubation time) across studies .

- Conduct parallel assays using recombinant CYP isoforms (e.g., CYP3A4, CYP2C19) to isolate metabolic pathways .

- Apply mixed-effects modeling to account for interspecies variability and quantify uncertainty in degradation rates .

Q. What experimental designs are suitable for elucidating this compound’s partial agonism at GABAA receptors?

- Methodological Answer : Use electrophysiological patch-clamp assays on recombinant α/β/γ-subunit-expressing HEK cells:

- Compare current amplitudes induced by this compound vs. full agonists (e.g., Diazepam) at varying concentrations (1 nM–10 µM) .

- Incorporate allosteric modulators (e.g., flumazenil) to confirm receptor specificity .

- Analyze dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC50 and Hill coefficients .

Q. How can researchers design studies to resolve uncertainties in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer : Employ population PK-PD modeling with the following steps:

- Collect serial plasma and cerebrospinal fluid (CSF) samples in preclinical models to estimate blood-brain barrier penetration .

- Integrate in vitro binding affinity data (e.g., from radioligand assays) into mechanistic models .

- Use Bayesian hierarchical models to account for inter-individual variability and covariates (e.g., age, CYP genotype) .

Q. Data Interpretation & Reporting Guidelines

Q. What statistical approaches are critical for validating this compound’s dose-dependent effects in behavioral studies?

- Methodological Answer :

- Apply repeated-measures ANOVA for longitudinal data (e.g., anxiety-like behavior in rodent models) .

- Correct for multiple comparisons using Tukey’s post hoc test or false discovery rate (FDR) adjustments .

- Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize clinical relevance .

Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?

- Methodological Answer :

- Perform differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to assess polymorphic consistency .

- Document solvent residuals (e.g., via GC-MS) and storage conditions (humidity, temperature) in metadata .

- Use multivariate analysis (e.g., PCA) to correlate impurities with biological activity .

Q. Ethical & Reproducibility Considerations

Q. What protocols ensure ethical compliance in studies involving this compound’s neurobehavioral effects?

- Methodological Answer :

- Obtain approval from institutional animal care committees (IACUC) for preclinical models, adhering to ARRIVE guidelines .

- For human cell lines, verify consent for commercial sources (e.g., ATCC) and disclose conflicts of interest .

Q. How can researchers enhance reproducibility in this compound metabolite profiling?

- Methodological Answer :

属性

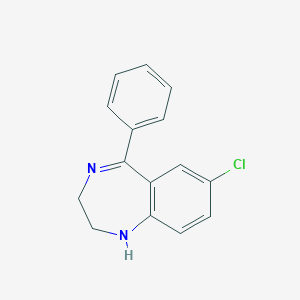

IUPAC Name |

7-chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWOKDTXYPEJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168709 | |

| Record name | Desmethylmedazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694-78-6 | |

| Record name | Desmethylmedazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylmedazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylmedazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。